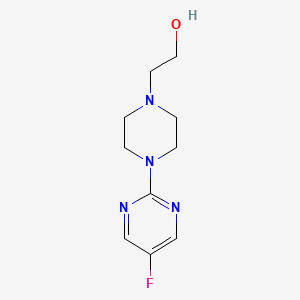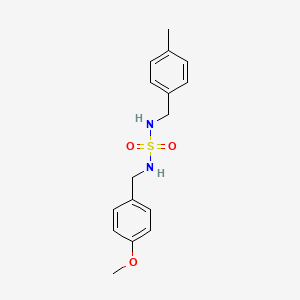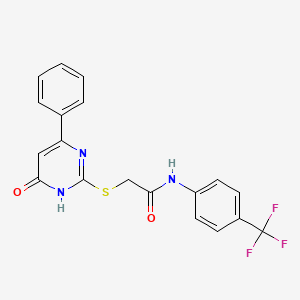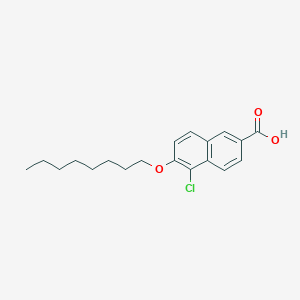
2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reductive amination . For instance, the synthesis of LQFM032 involves reductive amination of 1- (phenyl)-1 H pyrazole-4-carbaldehyde and 1- (2-hydroxyethyl)piperazine .Molecular Structure Analysis
The molecular structure of “2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol” can be represented by the InChI code: 1S/C14H16FN5/c15-11-9-17-14 (18-10-11)20-7-5-19 (6-8-20)13-3-1-12 (16)2-4-13/h1-4,9-10H,5-8,16H2 .Applications De Recherche Scientifique
Fluorination and Pharmacokinetics
- Research by van Niel et al. (1999) on fluorinated piperazine and piperidine derivatives, including those with fluoropyrimidinyl groups, highlights the impact of fluorination on pharmacokinetics. Fluorine incorporation into ligands targeting the 5-HT1D receptor significantly reduces their pKa, which benefits oral absorption. However, predictions on oral bioavailability based on fluorine's influence are complex and not always straightforward (M. B. van Niel et al., 1999).
Antipsychotic Potential
- Bolós et al. (1996) explored derivatives of piperazine and piperidine for their antipsychotic properties, leading to the identification of potent compounds against behaviors indicative of psychosis in animal models. This study demonstrates the therapeutic potential of such derivatives in mental health treatment (J. Bolós et al., 1996).
Cytotoxic Studies and Docking Studies
- A study by Govindhan et al. (2017) on a compound structurally related to the one focused on synthesis, characterization, and evaluation of its cytotoxicity. It also investigated the compound's interaction with human serum albumin, which is crucial for understanding its pharmacokinetic profile (M. Govindhan et al., 2017).
HIV-1 Attachment Inhibition
- Research on indole-based derivatives by Wang et al. (2009), which involved piperazine rings and fluorination, identified potent inhibitors of HIV-1 attachment. This work underscores the role of such compounds in developing treatments for viral infections (Tao Wang et al., 2009).
Corrosion Inhibition
- A study by Kaya et al. (2016) on piperidine derivatives, including those with fluoropyrimidine units, showed their effectiveness in corrosion inhibition on iron surfaces. This research demonstrates the application of these compounds beyond pharmaceuticals, highlighting their utility in materials science (S. Kaya et al., 2016).
Antimalarial Agents
- Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives, showing significant antiplasmodial activity against Plasmodium falciparum. This research indicates the potential of fluoropyrimidine derivatives in developing new antimalarial drugs (A. Mendoza et al., 2011).
Propriétés
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O/c11-9-7-12-10(13-8-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBYMLDJAXRQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583467.png)
acetate](/img/structure/B2583468.png)

![3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one](/img/structure/B2583471.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2583475.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583479.png)
![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583481.png)
![4-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2583482.png)